3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid
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Overview
Description
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a fluorophenyl group and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of 3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
This compound: interacts with its targets, the PPARs, by binding to them. This binding results in the activation of these receptors . The activated PPARs then regulate the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Biochemical Pathways
Upon activation by This compound , the PPARs modulate several biochemical pathways. These include the fatty acid oxidation pathway, the lipogenesis pathway, and the glucose metabolism pathway . The downstream effects of these pathways include the regulation of lipid and glucose levels in the body, and the modulation of inflammatory responses .
Result of Action
The molecular and cellular effects of the action of This compound include the regulation of lipid and glucose levels in the body, and the modulation of inflammatory responses . These effects are achieved through the activation of PPARs and the subsequent regulation of specific genes .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
The effects of 3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid on cellular processes are not well-studied. Given its potential interactions with various biomolecules, it could influence cell function in several ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones The fluorophenyl group is introduced via electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid
- 3-[2-(4-bromophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid
- 3-[2-(4-methylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid
Uniqueness
The presence of the fluorophenyl group in 3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid imparts unique electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for developing targeted therapies and specialized industrial applications.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,15H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRKLWNQHQGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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